molecular formula C13H17NO3 B075750 N-Benzoyl-L-leucine CAS No. 1466-83-7

N-Benzoyl-L-leucine

Cat. No.: B075750
CAS No.: 1466-83-7
M. Wt: 235.28 g/mol
InChI Key: POLGZPYHEPOBFG-NSHDSACASA-N
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Description

N-Benzoyl-L-leucine is a derivative of the amino acid leucine, characterized by the presence of a benzoyl group attached to the nitrogen atom of the leucine molecule. This compound is often used in peptide synthesis and serves as a ligand in various chemical reactions. Its molecular formula is C13H17NO3, and it has a molecular weight of 235.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-leucine can be synthesized through the reaction of L-leucine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring the complete dissolution of reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction parameters are carefully controlled to optimize yield and purity. The process includes steps like solvent extraction, crystallization, and purification through recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Benzoyl-L-leucine is widely used in scientific research, particularly in the fields of chemistry and biology. It is employed in peptide synthesis as a protecting group for the amino group of leucine, preventing unwanted side reactions during peptide bond formation. Additionally, it is used in the study of racemization in peptide coupling reactions .

In biology and medicine, this compound has been investigated for its potential cytotoxic effects on cancer cells. Studies have shown that derivatives of this compound exhibit cytotoxicity towards certain cancer cell lines, making it a candidate for further research in cancer therapy .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific use in peptide synthesis and its potential cytotoxic effects. Compared to its analogs, it has distinct properties that make it valuable in both chemical and biological research .

Properties

IUPAC Name

(2S)-2-benzamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLGZPYHEPOBFG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316374
Record name Benzoyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466-83-7
Record name Benzoyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1466-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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